molecular formula C28H42N7O17P3S B1244411 Cyclohexa-1,5-diene-1-carbonyl-CoA

Cyclohexa-1,5-diene-1-carbonyl-CoA

Cat. No. B1244411
M. Wt: 873.7 g/mol
InChI Key: IHXBZDHPKCDGKN-TYHXJLICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexa-1,5-diene-1-carbonyl-CoA is a 2-enoyl-CoA. It derives from a cyclohexa-1,5-diene-1-carboxylic acid and a coenzyme A. It is a conjugate acid of a cyclohexa-1,5-diene-1-carbonyl-CoA(4-).

Scientific Research Applications

Enzymatic Processes in Anaerobic Metabolism

Cyclohexa-1,5-diene-1-carbonyl-CoA plays a significant role in the anaerobic metabolism of aromatic compounds by bacteria. It is produced through the reduction of benzoyl-CoA, catalyzed by enzymes like benzoyl-CoA reductases and cyclohex-1,5-diene-1-carbonyl-CoA hydratase, in bacteria such as Thauera aromatica. These enzymes facilitate the conversion of the aromatic ring of benzoyl-CoA under anoxic conditions, leading to products like cyclohexa-1,5-diene-1-carbonyl-CoA and its hydrated forms (Boll et al., 2000) (Laempe et al., 1998).

Reversible Biological Birch Reduction

A fascinating aspect of cyclohexa-1,5-diene-1-carbonyl-CoA is its involvement in the reversible biological Birch reduction. This process, which occurs at an extremely low redox potential, involves the reduction of aromatic rings to cyclohexadiene compounds under physiological conditions. It's a key component in the anaerobic degradation of aromatic compounds in bacteria, highlighting the biochemical versatility of cyclohexa-1,5-diene-1-carbonyl-CoA in microbial metabolism (Kung et al., 2010).

Role in Protection Against Oxidative Stress

Another interesting application is in the protection against oxidative stress. In certain bacteria, enzymes like 1,5-dienoyl-CoA oxidase provide protection for the oxygen-sensitive benzoyl-CoA reductase enzyme. This enzyme specifically acts on cyclohexa-1,5-diene-1-carbonyl-CoA, suggesting a critical role in the metabolic adaptation of bacteria to fluctuating oxygen levels (Thiele et al., 2008).

Common Pathway in Anaerobic Bacteria

Research indicates that cyclohexa-1,5-diene-1-carbonyl-CoA is part of a common benzoyl-CoA degradation pathway in both facultative and strict anaerobes. This compound is metabolized through a series of reactions, highlighting a unified metabolic strategy across different anaerobic bacteria for aromatic compound degradation (Peters et al., 2006).

Mechanism of Enzymatic Birch Reduction

Further insights into the enzymatic Birch reduction mechanism involving cyclohexa-1,5-diene-1-carbonyl-CoA have been provided. Studies focusing on the stereochemical course and exchange reactions of benzoyl-CoA reductase have shed light on the unique biochemical processes underlying this reaction, contributing to our understanding of microbial aromatic compound metabolism (Thiele et al., 2008).

properties

Molecular Formula

C28H42N7O17P3S

Molecular Weight

873.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,5-diene-1-carbothioate

InChI

InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4,6-7,14-15,17,20-22,26,37-38H,3,5,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

IHXBZDHPKCDGKN-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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